molecular formula C14H17F3N2O3 B4217049 2,2,2-trifluoro-N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]acetohydrazide

2,2,2-trifluoro-N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]acetohydrazide

Cat. No.: B4217049
M. Wt: 318.29 g/mol
InChI Key: LUAKUMNSOUNOCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-trifluoro-N’-[(2-isopropyl-5-methylphenoxy)acetyl]acetohydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of trifluoromethyl, isopropyl, and methylphenoxy groups, which contribute to its distinct chemical behavior

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N’-[(2-isopropyl-5-methylphenoxy)acetyl]acetohydrazide typically involves the reaction of 2-isopropyl-5-methylphenoxyacetic acid with trifluoroacetic anhydride, followed by the addition of hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Step 1: Reaction of 2-isopropyl-5-methylphenoxyacetic acid with trifluoroacetic anhydride to form the corresponding trifluoroacetyl derivative.

    Step 2: Addition of hydrazine hydrate to the trifluoroacetyl derivative to yield 2,2,2-trifluoro-N’-[(2-isopropyl-5-methylphenoxy)acetyl]acetohydrazide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production would involve the use of specialized equipment and safety protocols to handle the reagents and products safely.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N’-[(2-isopropyl-5-methylphenoxy)acetyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2,2,2-trifluoro-N’-[(2-isopropyl-5-methylphenoxy)acetyl]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials with specific properties.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific applications.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N’-[(2-isopropyl-5-methylphenoxy)acetyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-isopropyl-5-methylphenoxy)acetohydrazide
  • 2-(2-isopropyl-5-methylphenoxy)-N’-(2-methoxybenzylidene)acetohydrazide
  • 2-(5-isopropyl-2-methylphenoxy)-N’-(4-methoxybenzylidene)acetohydrazide

Uniqueness

2,2,2-trifluoro-N’-[(2-isopropyl-5-methylphenoxy)acetyl]acetohydrazide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2,2,2-trifluoro-N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O3/c1-8(2)10-5-4-9(3)6-11(10)22-7-12(20)18-19-13(21)14(15,16)17/h4-6,8H,7H2,1-3H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUAKUMNSOUNOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NNC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoro-N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]acetohydrazide
Reactant of Route 2
Reactant of Route 2
2,2,2-trifluoro-N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]acetohydrazide
Reactant of Route 3
Reactant of Route 3
2,2,2-trifluoro-N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]acetohydrazide
Reactant of Route 4
Reactant of Route 4
2,2,2-trifluoro-N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]acetohydrazide
Reactant of Route 5
Reactant of Route 5
2,2,2-trifluoro-N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]acetohydrazide
Reactant of Route 6
Reactant of Route 6
2,2,2-trifluoro-N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.